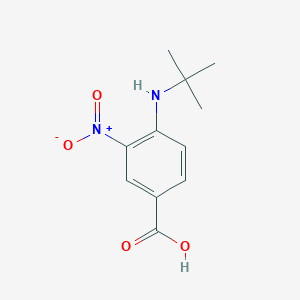
4-(Tert-butylamino)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butylamino)-3-nitrobenzoic acid is an organic compound that features a tert-butylamino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylamino)-3-nitrobenzoic acid typically involves the nitration of 4-(tert-butylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products
Reduction: 4-(Tert-butylamino)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 4-(Tert-butylamino)-3-nitrobenzoate esters.
Scientific Research Applications
4-(Tert-butylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butylamino)-3-nitrobenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The nitro group can participate in redox reactions, while the tert-butylamino group can engage in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butylamino)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitrobenzoic acid: Lacks the tert-butylamino group, affecting its solubility and interaction with biological targets.
4-Aminobenzoic acid: Contains an amino group instead of a tert-butylamino group, influencing its chemical reactivity and biological activity.
Uniqueness
4-(Tert-butylamino)-3-nitrobenzoic acid is unique due to the presence of both the tert-butylamino and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse applications and interactions in various scientific and industrial contexts.
Properties
IUPAC Name |
4-(tert-butylamino)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOAGYYJHLOOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 4-(Tert-butylamino)-3-nitrobenzoic acid as revealed by the study?
A1: The study reveals that this compound exhibits a particular arrangement of atoms. Most of its non-hydrogen atoms lie within a mirror plane, with the exception of one methyl group. This methyl group deviates from the plane and exhibits a specific torsion angle []. This unique conformation is stabilized by an intramolecular hydrogen bond, creating an S(6) ring motif within the molecule []. Furthermore, the molecules interact with each other through hydrogen bonding involving oxygen atoms, leading to the formation of dimers []. These interactions contribute to the overall three-dimensional structure and packing of the molecules in the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


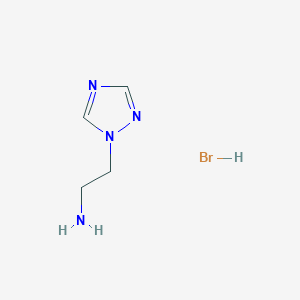

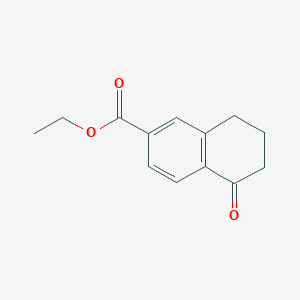
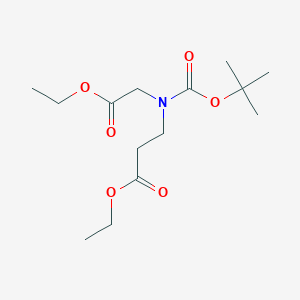

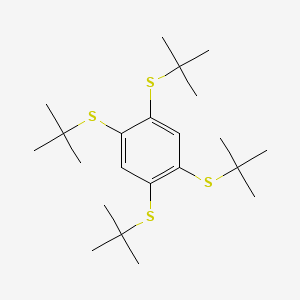

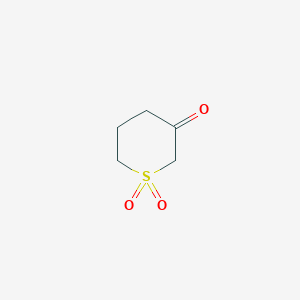

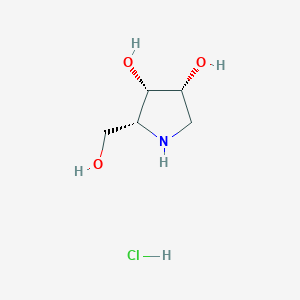
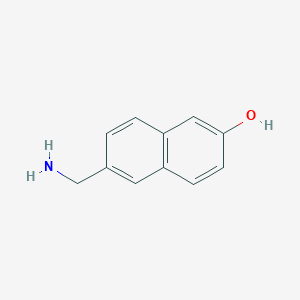
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)
